molecular formula C12H20S B058148 3-(2-Ethylhexyl)thiophene CAS No. 121134-38-1

3-(2-Ethylhexyl)thiophene

Cat. No. B058148
M. Wt: 196.35 g/mol
InChI Key: HWMQCIZYXLAJKM-UHFFFAOYSA-N
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Patent
US06329086B1

Procedure details

Dry magnesium turnings (10.2 g, 0.42 mol) and 40 mL of anhydrous THF were placed in a three-necked round-bottomed flask. A crystal of iodine was added to initiate the Grignard reaction. 2-Ethylhexyl bromide (79.0 g, 0.41 mol) in 100 mL of anhydrous THF was then added dropwise to magnesium turnings. After the addition, the reaction was heated to reflux for 1 h, then cooled down to room temperature, and diluted with 100 mL of THF. In another flask were added 3-bromothiophene (50.0 g, 0.31 mol), [1,3-bis(diphenylphosphino)propane]dichloronickel (1.7 g, 0.003 mol), and 100 mL of THF and the flask was cooled in an ice-bath. The Grignard reagent was added to the above solution via a cannula. After stirring at room temperature overnight, the reaction was quenched with 2N HCl, extracted with ethyl ether. The combined organic phase was washed with brine and dried over MgSO4. The crude product was purified by column chromatography on silica gel using hexane as an eluent to give 27.5 g pure product as light yellow liquid (46% yield). 1H NMR (CDCl3) δ (ppm): 0.84-0.89 (m, 6H), 1.19-1.33 (m, 8H), 1.53-1.57 (m, 1H), 2.56 (d, J=6.8 Hz, 2H), 6.87-6.90 (m, 2H), 7.19-7.23 (m, 2H); 13C NMR (CDCl3): 10.86, 14.12, 23.05, 25.70, 28.95, 32.58, 0.34, 40.46, 120.64, 124.79, 128.80, 141.93; FD-MS: m/z 196 (M+).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
46%

Identifiers

REACTION_CXSMILES
[Mg].II.[CH2:4]([CH:6]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7]Br)[CH3:5].Br[C:14]1[CH:18]=[CH:17][S:16][CH:15]=1>C1COCC1.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:4]([CH:6]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:7][C:14]1[CH:18]=[CH:17][S:16][CH:15]=1)[CH3:5] |^1:26,42|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
79 g
Type
reactant
Smiles
C(C)C(CBr)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
1.7 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the Grignard reaction
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the flask was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 2N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C(CC1=CSC=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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